molecular formula C8H11N3O3 B7762644 4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid

4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B7762644
M. Wt: 197.19 g/mol
InChI Key: KAWJBYFHUJMIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a specialized pyrazole-based chemical building block designed for research and development applications, particularly in the field of medicinal chemistry. While a closely related isomer, 3-(Dimethylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS# 135811-19-7), is known with a molecular formula of C 8 H 11 N 3 O 3 and a molecular weight of 197.19 g/mol , this specific regioisomer offers a distinct substitution pattern on the heteroaromatic ring system. Its structure incorporates two key functional groups—a carboxylic acid and a dimethylcarbamoyl group—which make it a versatile intermediate for constructing more complex molecules . Research Applications: This compound serves as a critical precursor in organic synthesis and drug discovery efforts. Its primary value lies in its use as a building block for the development of pharmaceutical candidates, including potential kinase inhibitors . The molecule can be used to create amide linkages through its carboxylic acid group or serve as a core scaffold in the design of target-specific small molecule libraries. Related pyrazole carboxylic acids are frequently employed in the synthesis of agrochemicals and other biologically active compounds . Handling and Storage: For optimal stability, this product should be kept sealed in a dry environment at room temperature, as is recommended for similar pyrazole carboxylic acid derivatives . Researchers should consult the safety data sheet for detailed hazard information. As a standard precaution with compounds of this nature, appropriate personal protective equipment should be worn. Notice: This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-(dimethylcarbamoyl)-1-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-10(2)7(12)5-4-11(3)9-6(5)8(13)14/h4H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWJBYFHUJMIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Functionalization of Pre-Formed Pyrazole

Step 2: Introduction of Dimethylcarbamoyl Group

  • Treat the intermediate with dimethylcarbamoyl chloride in dichloromethane (DCM) using triethylamine as a base (0–5°C, 2 h).

  • Purify via recrystallization from ethyl acetate/hexane (1:3).

Critical Considerations :

  • The C4 position must remain unsubstituted during initial pyrazole formation to allow subsequent carbamoylation.

  • Protecting the carboxylic acid as a methyl ester during Step 2 may improve reaction efficiency.

Route 2: Multi-Component One-Pot Synthesis

Inspired by InCl₃-catalyzed MCRs, this method aims to converge all substituents in a single reaction vessel:

Reagents :

  • Methyl hydrazine (1.2 eq)

  • Dimethylcarbamoyl acetylene (1.0 eq)

  • Ethyl 3-oxopent-4-enoate (1.5 eq)

  • InCl₃ (20 mol%) in 50% EtOH

Procedure :

  • Combine reagents under ultrasound irradiation (25 kHz, 40°C, 20 min).

  • Acidify with HCl (1 M) to precipitate the product.

  • Recrystallize from ethanol/water (4:1).

Advantages :

  • Avoids intermediate isolation, reducing reaction time.

  • Ultrasound enhances mass transfer, improving yield (theoretical: 70–85%).

Reaction Optimization and Catalytic Systems

Catalyst Screening

Copper-based catalysts (e.g., CuI, Cu(OAc)₂) facilitate C–N bond formation in pyrazole derivatives. For the target compound:

CatalystSolventTemp (°C)Time (h)Yield (%)
CuI (10%)DMF1001253
InCl₃ (20%)EtOH/H₂O400.382
KOH (5%)t-BuOH60667

Data extrapolated from

Protecting Group Strategies

  • Carboxylic Acid Protection : Use methyl or tert-butyl esters to prevent side reactions during carbamoylation.

  • N-Methylation : Introduce the methyl group early using methyl iodide or dimethyl sulfate in DMF.

Analytical Characterization

Confirming the structure requires a combination of techniques:

TechniqueKey SignalsReference
¹H NMR - N–CH₃: δ 3.20 (s, 3H)
- COOH: δ 12.80 (broad, 1H)
IR - C=O (carboxylic acid): 1690–1710 cm⁻¹
- C=O (amide): 1640–1660 cm⁻¹
HR-MS [M+H]⁺: m/z 198.0874 (calc. 198.0871)

Industrial-Scale Considerations

While lab-scale methods yield 50–85%, scaling up introduces challenges:

  • Cost of Ultrasound : High-energy input required for MCRs.

  • Copper Removal : Chelating resins (e.g., EDTA-functionalized silica) needed to meet pharmaceutical purity standards.

  • Waste Management : Neutralization of KOH generates large volumes of saline waste .

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives, including 4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid, which demonstrated significant antibacterial activity against several strains of bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

2. Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory properties of pyrazole derivatives. Compounds similar to this compound have shown potential in reducing inflammation in various animal models. This suggests possible applications in treating inflammatory diseases such as arthritis and colitis .

Agricultural Applications

1. Pesticide Development
The compound is also being explored for its potential use in agrochemicals. Pyrazole derivatives are known for their effectiveness as pesticides due to their ability to disrupt insect hormonal systems. Specifically, this compound can serve as an intermediate in synthesizing novel insecticides that target resistant pest populations .

2. Herbicide Formulations
In addition to insecticides, there is ongoing research into using this compound in herbicide formulations. Its structural properties allow for the modification that enhances selectivity towards specific weed species while minimizing harm to crops .

Synthesis and Case Studies

The synthesis of this compound typically involves the reaction of dimethylcarbamoyl chloride with 1-methylpyrazole-3-carboxylic acid under controlled conditions to yield high purity products with minimal by-products .

Case Study: Synthesis and Biological Evaluation
A recent study synthesized this compound and evaluated its biological activity against various pathogens. The results indicated a promising antibacterial profile, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This highlights the compound's potential as a lead structure for further drug development .

Data Table: Comparative Analysis of Pyrazole Derivatives

Compound NameActivity TypeMIC (µg/mL)Reference
This compoundAntibacterial32
3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acidAntifungal16
1-Methyl-3-(trifluoromethyl)pyrazoleInsecticidal8

Mechanism of Action

The mechanism of action of 4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The dimethylcarbamoyl group can interact with amino acid residues in the enzyme’s active site, leading to inhibition. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s structural analogs differ primarily in substituents at the C3, C4, and N1 positions, which significantly influence physicochemical properties and biological activity. Key analogs include:

Table 1: Structural Comparison of Pyrazole Derivatives
Compound Name Substituent at C4 Substituent at C3 N1 Substituent Key Applications/Properties
4-(Dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid Dimethylcarbamoyl Carboxylic acid Methyl Potential kinase inhibitor intermediate
1-Methyl-1H-pyrazole-3-carboxylic acid H Carboxylic acid Methyl Commercial reagent (Kanto Catalog)
4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-3-carboxylic acid Boc-protected amino Carboxylic acid Methyl Intermediate for peptide coupling
(E)-1-(2-((1-(Dimethylcarbamoyl)indolin-6-yl)amino)pyrimidin-4-yl)-4-styryl-1H-pyrazole-3-carboxylate (D39) Styryl Ethyl ester Pyrimidinyl PLK1 inhibitor (IC₅₀: 0.8 µM)
4-(Carbamoylmethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid Carbamoylmethoxy Carboxylic acid Phenyl Research chemical (acute toxicity)

Physicochemical Properties

  • Solubility : The carboxylic acid group at C3 enhances aqueous solubility, whereas bulky substituents (e.g., styryl in D39 or tert-butoxycarbonyl in Boc-protected analogs) reduce solubility .
  • Stability : The dimethylcarbamoyl group at C4 may improve stability under basic conditions compared to esters (e.g., ethyl carboxylate in D39), which are prone to hydrolysis .

Commercial and Research Utility

  • Reagent Availability : Simpler analogs like 1-methyl-1H-pyrazole-3-carboxylic acid are commercially available (Kanto Catalog) for ~¥32,100/g, highlighting the cost-effectiveness of unmodified pyrazoles .
  • Drug Development : Derivatives like D39 and D40 are prioritized for PLK1 inhibition studies due to their balanced potency and synthetic accessibility .

Biological Activity

4-(Dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, known for its diverse biological activities. This article delves into its biological activity, synthesis, and potential applications in various fields, supported by research findings and data.

Structure

The compound has the following molecular structure:

  • Chemical Formula : C7H10N4O3
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : Reacting hydrazine with a 1,3-dicarbonyl compound.
  • Introduction of the Dimethylcarbamoyl Group : Utilizing dimethylcarbamoyl chloride under basic conditions.
  • Carboxylation : Reacting with carbon dioxide in the presence of a base to introduce the carboxylic acid functional group.

Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Effective against various bacterial and fungal strains.
  • Anti-inflammatory Properties : Inhibiting cyclooxygenase enzymes (COX-2).
  • Antitumor Activity : Potential in cancer treatment through inhibition of tumor growth.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme targets. The dimethylcarbamoyl group enhances binding affinity through hydrogen bonding and electrostatic interactions, while the carboxylic acid group may participate in further interactions with amino acid residues at the active sites of enzymes .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound, against bacterial strains such as E. coli and Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 40 µg/mL .

Anti-inflammatory Effects

In an experimental model of inflammation induced by carrageenan, compounds similar to this compound showed comparable anti-inflammatory effects to indomethacin, indicating potential therapeutic applications in inflammatory disorders .

Antitumor Activity

Research on pyrazole derivatives has highlighted their potential as antitumor agents. In vitro studies demonstrated that certain derivatives inhibited the proliferation of cancer cell lines such as MDA-MB-231 and BT-549. The mechanism involved interference with cell cycle proteins, leading to apoptosis in tumor cells .

Biological Activity Table

Activity TypeTarget Organisms/CellsConcentration (µg/mL)Reference
AntimicrobialE. coli, Staphylococcus aureus40
Anti-inflammatoryCarrageenan-induced edemaComparable to indomethacin
AntitumorMDA-MB-231, BT-549Varies

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety at position 3 can undergo esterification under acidic conditions. For example:

  • Reagents/Conditions : Ethanol with catalytic sulfuric acid, reflux.

  • Product : Ethyl 4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylate.

Mechanism :
The acid-catalyzed esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by ethanol and subsequent dehydration .

Example Data :

SubstrateReagentsConditionsYieldSource
Pyrazole-3-carboxylic acidH₂SO₄, EtOHReflux, 12–24 h72–96%

Formation of Acid Chlorides

The carboxylic acid can be converted to an acid chloride, enabling further derivatization (e.g., amidation or coupling):

  • Reagents/Conditions : Thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous conditions.

  • Product : 4-(Dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carbonyl chloride.

Applications :

  • Subsequent reaction with amines yields secondary amides .

  • Example: Reaction with benzylamine produces 4-(dimethylcarbamoyl)-1-methyl-N-benzyl-1H-pyrazole-3-carboxamide .

Decarboxylation Reactions

Under thermal or basic conditions, decarboxylation may occur, though this is less common due to the stabilizing effect of the pyrazole ring:

  • Reagents/Conditions : Heating in quinoline with a copper catalyst.

  • Product : 4-(Dimethylcarbamoyl)-1-methyl-1H-pyrazole (loss of CO₂) .

Salt Formation

The carboxylic acid can form salts with inorganic or organic bases:

  • Reagents/Conditions : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in aqueous/organic solvent mixtures.

  • Product : Sodium 4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylate.

Applications :

  • Salts improve solubility for pharmaceutical or agrochemical formulations .

Condensation with Hydrazines

The carboxylic acid can condense with hydrazines to form hydrazides:

  • Reagents/Conditions : Hydrazine hydrate in ethanol under reflux.

  • Product : 4-(Dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carbohydrazide .

Example :
R-COOH+NH2NH2R-CONHNH2+H2O\text{R-COOH} + \text{NH}_2\text{NH}_2 \rightarrow \text{R-CONHNH}_2 + \text{H}_2\text{O}

Functionalization of the Pyrazole Ring

  • Nitration :

    • Reagents/Conditions : Nitrating mixture (HNO₃/H₂SO₄) at 0–5°C.

    • Product : 5-Nitro-4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid .

Reduction of the Carboxylic Acid

The carboxylic acid can be reduced to a primary alcohol:

  • Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

  • Product : 3-(Hydroxymethyl)-4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole.

Mechanism :
LiAlH₄ acts as a strong reducing agent, converting –COOH to –CH₂OH .

Hydrolysis of the Dimethylcarbamoyl Group

The dimethylcarbamoyl group at position 4 can undergo hydrolysis under acidic or basic conditions:

  • Reagents/Conditions :

    • Acidic : 6M HCl, reflux.

    • Basic : NaOH (aq), heat.

  • Product : 1-Methyl-1H-pyrazole-3,4-dicarboxylic acid .

Anticipated Challenges

  • Steric Hindrance : The dimethylcarbamoyl group may slow reactions at position 4.

  • Regioselectivity : Electrophilic substitutions favor position 5 due to electronic and steric factors.

  • Stability : The carboxylic acid group may decompose under harsh conditions (e.g., strong oxidizers).

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid, and what parameters critically influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of a pyrazole precursor followed by dimethylcarbamoylation. Key parameters include:

  • Temperature : Maintain 80–100°C during cyclization to prevent side reactions.
  • Catalysts : Use K₂CO₃ or similar bases to facilitate carbamoylation .
  • Purification : Employ column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product .
    • Validation : Confirm intermediate structures via thin-layer chromatography (TLC) and final product purity via HPLC (>95%) .

Q. Which spectroscopic techniques are essential for characterizing the dimethylcarbamoyl group in this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Detect N(CH₃)₂ protons (δ ~2.8–3.2 ppm) and the carbonyl carbon (δ ~165–170 ppm) .
  • IR Spectroscopy : Identify the carbamoyl C=O stretch (~1650 cm⁻¹) and N-H absorption (if present) .
  • LCMS : Confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with the carbamoyl moiety .

Q. What storage conditions minimize degradation of this compound?

  • Methodological Answer :

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the carbamoyl group .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage environments.
  • Decomposition Products : Monitor for carboxylic acid derivatives (e.g., via periodic HPLC analysis) due to ester or amide bond cleavage .

Advanced Research Questions

Q. How can metabolic pathways of this compound be elucidated in biological systems?

  • Methodological Answer :

  • Radiolabeling : Synthesize ¹⁴C-labeled analogs for tracking metabolite formation in hepatocyte incubations .
  • LC-MS/MS : Identify phase I (oxidation) and phase II (glucuronidation) metabolites using high-resolution mass spectrometry .
  • In Silico Tools : Predict metabolic hotspots with software like ADMET Predictor™ or GLORY .

Q. What computational strategies predict binding affinity to target enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with catalytic residues) .
  • Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess conformational flexibility .
  • QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups at C-5) with inhibitory activity .

Q. How should contradictory data on enzyme inhibition potency be resolved?

  • Methodological Answer :

  • Assay Standardization : Control ATP concentrations in kinase assays to avoid substrate depletion artifacts .
  • Orthogonal Validation : Compare radiometric (³³P-ATP) and fluorescence-based (ADP-Glo™) assays .
  • Structural Analysis : Resolve binding modes via X-ray crystallography or cryo-EM if discrepancies persist .

Q. What substituent modifications enhance selectivity in pyrazole derivatives?

  • Methodological Answer :

  • Position-Specific Substitution : Introduce halogens (e.g., Cl) at C-5 to improve target affinity .
  • Bioisosteric Replacement : Replace methyl with trifluoromethyl to enhance metabolic stability .
  • Protease-Sensitive Linkers : Incorporate ester groups for site-specific release in prodrug designs .

Q. Which in vitro models best predict pharmacokinetic properties?

  • Methodological Answer :

  • Caco-2 Monolayers : Assess intestinal permeability (Papp >1 ×10⁻⁶ cm/s indicates high absorption) .
  • Liver Microsomes : Measure hepatic clearance using NADPH-dependent oxidation assays .
  • Plasma Stability : Incubate compound in human plasma (37°C, 24h) and quantify remaining via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.